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Compound of Interest

Compound Name: 1H-Indene-3-carboxylic acid

Cat. No.: B1293808 Get Quote

Introduction: The Versatility of the Indene Scaffold
1H-Indene-3-carboxylic acid is a bifunctional organic compound featuring a planar indene

core and a reactive carboxylic acid moiety.[1][2][3] This unique structural combination makes it

a highly versatile building block in modern organic synthesis. The indene ring system is a

privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and

natural products.[4][5] The carboxylic acid group serves as a convenient handle for a wide

array of chemical transformations, including esterification and amide bond formation, enabling

the facile generation of diverse molecular libraries.[6][7] Furthermore, the diene-like character

of the five-membered ring, through tautomerization to its isoindene form, allows for participation

in cycloaddition reactions to construct complex polycyclic frameworks.[8]

This guide provides an in-depth exploration of the synthetic utility of 1H-Indene-3-carboxylic
acid, detailing its core applications, field-proven protocols, and the chemical principles that

underpin its reactivity. It is designed for researchers, scientists, and drug development

professionals seeking to leverage this scaffold in their synthetic programs.

Physicochemical & Spectroscopic Data
A foundational understanding of a reagent's properties is critical for experimental design. The

key characteristics of 1H-Indene-3-carboxylic acid are summarized below.
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Property Value Reference

Molecular Formula C₁₀H₈O₂ [1][2][9]

Molecular Weight 160.17 g/mol [2][9]

Melting Point 145-148 °C [9]

pKa (Predicted) 3.93 ± 0.20 [9]

Appearance Solid [2]

CAS Number 5020-21-3 [2][9]

InChI Key
NZSCUDBGUBVDLO-

UHFFFAOYSA-N
[1][2]

Core Synthetic Applications & Rationale
The synthetic utility of 1H-Indene-3-carboxylic acid can be broadly categorized by the

reactive center involved: the carboxylic acid group or the indene ring system.
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Caption: Key synthetic transformations of 1H-Indene-3-carboxylic acid.

Reactions of the Carboxylic Acid Group: Building
Molecular Diversity
The carboxylic acid is the most readily functionalized site, providing access to a vast chemical

space of esters and amides, which are fundamental linkages in pharmaceuticals.
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The conversion of 1H-Indene-3-carboxylic acid to its corresponding esters (1H-indene-3-

carboxylates) is a common and vital transformation.[10] Esters are often synthesized to

enhance metabolic stability, improve cell permeability in prodrug strategies, or to serve as

versatile intermediates for further reactions.[4]

Causality in Method Selection:

Fischer Esterification: This classical method involves reacting the carboxylic acid with an

excess of alcohol under acidic catalysis (e.g., H₂SO₄, TsOH).[11][12] It is an equilibrium-

driven process, making it cost-effective for simple, unhindered alcohols where the alcohol

can be used as the solvent to drive the reaction forward.[11]

Steglich Esterification (DCC/DMAP): For more sensitive or sterically hindered alcohols,

activation of the carboxylic acid is necessary. The use of dicyclohexylcarbodiimide (DCC)

with a 4-dimethylaminopyridine (DMAP) catalyst is a highly effective method that proceeds

under mild conditions and suppresses side product formation.[13]

The amide bond is a ubiquitous feature in biologically active molecules.[14] Direct

condensation of a carboxylic acid and an amine is generally inefficient because the basic

amine deprotonates the acidic carboxylic acid, forming a non-reactive ammonium carboxylate

salt.[7][15][16] Therefore, the carboxylic acid must first be "activated" using a coupling reagent.

Causality in Method Selection:

Carbodiimide Reagents (EDC): Water-soluble carbodiimides like 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) are widely used. EDC activates the carboxylate to

form a reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic

attack by the amine. To improve efficiency and minimize side reactions (like racemization),

an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is often

included. These additives trap the activated intermediate to form a more stable active ester,

which then cleanly reacts with the amine.[14][15]

Uronium/Aminium Reagents (HATU): For challenging couplings, such as with electron-

deficient anilines or sterically hindered substrates, more potent coupling reagents like HATU

are employed. These reagents often lead to faster reaction times and higher yields under

mild conditions.[14]
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Reactions of the Indene Core: Constructing Complexity
The indene ring itself offers unique opportunities for building molecular complexity.

A notable reaction of 1H-Indene-3-carboxylic acid is its participation in [4+2] Diels-Alder

cycloadditions. The molecule first undergoes a thermal tautomerization to the more reactive,

non-aromatic 2H-indene (isoindene) intermediate. This isoindene acts as the diene component,

reacting with various dienophiles (e.g., maleic anhydride, N-phenylmaleimide) to yield complex,

bridged polycyclic structures like 1,2,3,4-tetrahydro-1,4-methanonaphthalene derivatives.[8]

This reaction is highly sensitive to steric hindrance and the reactivity of the dienophile.[8]

The double bond within the five-membered ring can be selectively reduced, typically through

catalytic hydrogenation (e.g., H₂ over Palladium on carbon), to produce the corresponding

saturated indane derivative, 1-Indanecarboxylic acid.[9] This transformation is crucial for

accessing scaffolds with different three-dimensional geometries and properties compared to

the planar indene starting material.

Application in Drug Design: A Privileged Scaffold
The indene framework is considered a "privileged scaffold" in medicinal chemistry due to its

ability to serve as a ligand for diverse biological targets.[4] 1H-Indene-3-carboxylic acid is a

key starting material for exploring this chemical space.

Bioisosteric Replacement: In drug development, the carboxylic acid group can sometimes

lead to poor pharmacokinetic properties or metabolic instability.[17][18][19][20] Medicinal

chemists often replace it with bioisosteres—functional groups with similar physical and

chemical properties, such as tetrazoles or hydroxamic acids.[17][18] 1H-Indene-3-
carboxylic acid serves as the essential precursor for synthesizing these analogs, typically

via its activated ester or acid chloride derivatives.

Chiral Derivatizing Agent Precursor: The molecule is used in the preparation of chiral

derivatizing agents, such as esters of 1-Fluorindan-1-carboxylic Acid (FICA), which are

employed in stereochemical analysis.[9][21]

Experimental Protocols
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The following protocols are provided as representative examples for the functionalization of 1H-
Indene-3-carboxylic acid. All operations should be performed in a well-ventilated fume hood

with appropriate personal protective equipment.

Protocol 1: Esterification via DCC/DMAP Coupling
(Steglich Esterification)
This protocol describes the synthesis of a generic ester from 1H-Indene-3-carboxylic acid
using a sterically accessible alcohol.

Materials:

1H-Indene-3-carboxylic acid (1.0 equiv)

Alcohol (e.g., Benzyl alcohol) (1.2 equiv)

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

4-Dimethylaminopyridine (DMAP) (0.1 equiv)

Dichloromethane (DCM), anhydrous

5% Aqueous HCl

Saturated Aqueous NaHCO₃

Brine

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-Indene-3-carboxylic
acid (1.0 equiv) and anhydrous DCM. Stir until fully dissolved.

Add the alcohol (1.2 equiv) followed by DMAP (0.1 equiv). Stir the solution for 5 minutes at

room temperature.
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Cool the mixture to 0 °C using an ice bath.

In a separate container, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM.

Add this solution dropwise to the reaction mixture at 0 °C.

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the

reaction mixture through a pad of celite to remove the DCU, washing the filter cake with a

small amount of DCM.

Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl,

saturated aqueous NaHCO₃, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under

reduced pressure to yield the crude ester.

Purify the crude product by column chromatography on silica gel as required.

Protocol 2: Amide Coupling via EDC/NHS Activation
This protocol details the formation of an amide bond, a critical reaction in medicinal chemistry.

[15]
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Caption: Workflow for EDC/NHS mediated amide coupling.

Materials:

1H-Indene-3-carboxylic acid (1.0 equiv)

Amine (e.g., Aniline) (1.1 equiv)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

N-Hydroxysuccinimide (NHS) (1.2 equiv)
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N,N-Dimethylformamide (DMF), anhydrous

Ethyl Acetate (EtOAc)

5% Aqueous LiCl (optional, for DMF removal)

5% Aqueous HCl

Saturated Aqueous NaHCO₃

Brine

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

In a dry round-bottom flask under an inert atmosphere, dissolve 1H-Indene-3-carboxylic
acid (1.0 equiv) in anhydrous DMF.

Add NHS (1.2 equiv) and EDC (1.2 equiv) to the solution.[15]

Stir the reaction mixture at room temperature for 30-60 minutes to pre-activate the carboxylic

acid, forming the NHS ester.

Add the amine (1.1 equiv) to the activated mixture.

Continue to stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or

LC-MS.

Once the reaction is complete, dilute the mixture with ethyl acetate.

Wash the organic layer sequentially with 5% aqueous LiCl (2-3 times, helps remove DMF),

5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[15]

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.
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Purify the crude product by column chromatography on silica gel or recrystallization to obtain

the pure amide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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